N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine
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Overview
Description
The compound is a secondary amine derived from furfural . Furfural is a carbohydrate-based compound, and the production of amino-containing compounds from biomass is an important goal of research programs .
Synthesis Analysis
Starting from carbohydrate-based furfural, a simple and highly efficient system was developed for producing a library of secondary and tertiary tetrahydrofurfurylamines under mild conditions (25 °C/1 bar H2) with excellent yields (>90%). Commercially available Pd/Al2O3 proved to be a suitable catalyst and exhibited outstanding performance .Chemical Reactions Analysis
The production of amino-containing compounds from biomass involves the conversion of furfural to tetrahydrofuran-derived secondary amines . This process is carried out under mild conditions and yields excellent results .Scientific Research Applications
Enantioselective Organocatalytic Reactions
The enantioselective organocatalytic Mukaiyama-Michael reaction demonstrates the synthesis of enantioenriched gamma-butenolide architectures using iminium catalysis. This method facilitates the conjugate addition of silyloxy furans to unsaturated aldehydes, generating chiral synthons crucial for natural product synthesis. Such advancements highlight the potential of furan derivatives in asymmetric synthesis and natural product synthesis (Brown, Goodwin, & MacMillan, 2003).
Reductive Amination Catalysts
Research on Ruthenium nanoparticles supported on Nb2O5 showcases their role as selective and reusable catalysts for the reductive amination of carbonyl compounds. These catalysts facilitate the synthesis of primary amines, including complex molecules like 2,5-bis(aminomethyl)furan, without producing secondary amines or undesired byproducts. This highlights furan derivatives' importance in developing efficient catalyst systems for amine synthesis (Komanoya, Kinemura, Kita, Kamata, & Hara, 2017).
Recyclization into Indole Derivatives
The study on the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes into indole derivatives under acidic conditions showcases the chemical behavior of furan derivatives. It demonstrates how the substituent at the nitrogen atom influences the reaction outcome, leading to the formation of complex indole and furan compounds. This research illustrates furan derivatives' utility in synthetic organic chemistry for creating diverse molecular architectures (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).
Hydrogen Bonding in Poly(ester amide)s
Investigations into poly(ester amide)s containing 2,5-furandicarboxylic acid (2,5-FDCA) explore the influence of the furan moiety on hydrogen bonding and material properties. This research contributes to the development of sustainable polymers with potential applications in high-performance materials, demonstrating furan derivatives' role in advancing materials science (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).
Future Directions
Properties
IUPAC Name |
N-butyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-4-11-19-17-18(20-16(24-17)15-6-5-12-23-15)25(21,22)14-9-7-13(2)8-10-14/h5-10,12,19H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKVXGZQLWRKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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